molecular formula C13H23N3 B075330 1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)- CAS No. 1555-71-1

1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)-

Cat. No.: B075330
CAS No.: 1555-71-1
M. Wt: 221.34 g/mol
InChI Key: HUWUUMUEMQWJKZ-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)- is an organic compound with the molecular formula C13H22N2 It is a diamine, meaning it contains two amine groups, and is characterized by the presence of a benzyl group attached to one of the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)- typically involves the reaction of benzylamine with 1,3-dibromopropane, followed by the introduction of an aminopropyl group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:

    Step 1: Benzylamine reacts with 1,3-dibromopropane in the presence of a base (e.g., sodium hydroxide) to form N-benzyl-1,3-propanediamine.

    Step 2: The intermediate N-benzyl-1,3-propanediamine is then reacted with 3-aminopropylamine to yield 1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)-.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors and molecular sieves as catalysts can improve the selectivity and reduce the formation of by-products. The overall yield of the compound can reach over 80% in optimized conditions .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or amides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and cell signaling.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with cellular pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anti-cancer effects. Additionally, it can affect ion channels and transporters, influencing cellular homeostasis .

Comparison with Similar Compounds

1,3-Propanediamine, N1-(3-aminopropyl)-N1-(phenylmethyl)- can be compared with other similar compounds, such as:

Properties

IUPAC Name

N'-(3-aminopropyl)-N'-benzylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3/c14-8-4-10-16(11-5-9-15)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWUUMUEMQWJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50496575
Record name N~1~-(3-Aminopropyl)-N~1~-benzylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555-71-1
Record name N~1~-(3-Aminopropyl)-N~1~-benzylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8.53 g of N,N-bis(2-cyanoethyl)benzylamine, 0.72 g of Raney Co and 100 mL of methanol were charged in an autoclave and a hydrogenation reaction was carried out at an initial hydrogen pressure of 9.0 MPa at 100° C. for 1 hour. After the catalyst was removed by filtration, the obtained filtrate was concentrated to dryness to give 8.69 g of the title compound as a pale yellow oil.
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Synthesis routes and methods II

Procedure details

A mixture of 43.3 g (0.203 mol) of N-benzylbis(2-cyanoethyl)amine, 7.8 g of a 50% aqueous slurry of Raney nickel and 90 mL of a 1.4 M solution of NaOH in 95% ethanol was hydrogenated in a Parr apparatus for 48 h. The catalyst was removed by filtration and washed with 80 mL of 95% ethanol. The combined filtrates were concentrated by rotary evaporation. A solution of the residue in 100 mL of hexane/chloroform (1:1, v/v) was dried over Na2SO4, filtered and concentrated by rotary evaporation. Removal of solvent residues under vacuum (0.5 mm) afforded 40.3 g (90%) of product as a yellow oil. 1H NMR (CDCl3/TMS) δ7.31 (m, 5 H), 3.52 (s, 2 H), 2.70 (t, J=6.8 Hz, 4 H), 2.45 (t, J=6.8 Hz, 4 H), 1.60 (quint., J=6.8 Hz, 4 H), 1.26 (s, 4 H). 13C NMR (CDCl3) δ139.5, 128.3, 127.7, 126.3, 58.3, 50.9, 40.0, 30.6. IR (film, cm−1) 3360 (br), 3270 (br), 3070 (w), 3050 (w), 3020 (m), 2920 (br. s), 2850 (s), 2800 (s), 1600 (s), 1485 (s), 1450 (s), 1360 (m), 1110 (br), 1070 (m), 1020 (m) 730 (m), 690 (m).
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43.3 g
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90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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